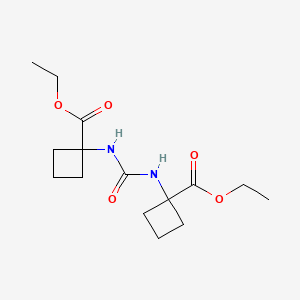
Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate (CAS: 2444007-29-6) is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological activity, and potential applications based on available literature.
Chemical Structure and Properties
- IUPAC Name : Diethyl 1,1'-(carbonylbis(azanediyl))bis(cyclobutane-1-carboxylate)
- Molecular Formula : C₁₅H₂₄N₂O₅
- Molecular Weight : 312.37 g/mol
- Purity : 96% .
The compound features a unique dicyclobutane structure with azanediyl and carbonyl functionalities, which may influence its reactivity and biological interactions.
Antidiabetic Potential
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
- Study Findings : In vitro assays demonstrated that derivatives of carbonylbis(hydrazine-1-carbothioamide), which share structural similarities with this compound, exhibited significant α-glucosidase inhibition. The lead compound showed approximately 80 times higher activity than acarbose, a standard antidiabetic drug .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. A series of N-substituted derivatives were tested for their ability to inhibit bacterial growth.
- Results : Compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged significantly, indicating the potential for developing new antimicrobial agents based on this scaffold .
In Silico Studies
In silico approaches have been employed to predict the biological activity and pharmacokinetic properties of this compound:
- Molecular Docking : Docking studies indicated favorable interactions with target proteins associated with α-glucosidase inhibition. The docking score for lead compounds was notably higher than that of established drugs like acarbose .
- ADMET Analysis : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggested that many synthesized derivatives possess suitable characteristics for drug development .
Summary of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| α-Glucosidase Inhibition | Carbonylbis(hydrazine-1-carbothioamide) derivatives | Lead compound showed 80x activity vs. acarbose |
| Antimicrobial Activity | N-substituted carbotioamide derivatives | Effective against Gram-positive bacteria; MIC varied from 62.5 to ≥2000 µg/mL |
Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Target Protein |
|---|---|---|
| Lead 3a | -7.87 | α-Glucosidase |
| Acarbose | -6.59 | α-Glucosidase |
Properties
IUPAC Name |
ethyl 1-[(1-ethoxycarbonylcyclobutyl)carbamoylamino]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-3-21-11(18)14(7-5-8-14)16-13(20)17-15(9-6-10-15)12(19)22-4-2/h3-10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXNKNVWCJZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)NC(=O)NC2(CCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














